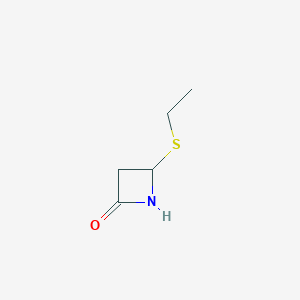

4-Ethylthio-2-oxoazetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NOS |

|---|---|

Molecular Weight |

131.20 g/mol |

IUPAC Name |

4-ethylsulfanylazetidin-2-one |

InChI |

InChI=1S/C5H9NOS/c1-2-8-5-3-4(7)6-5/h5H,2-3H2,1H3,(H,6,7) |

InChI Key |

IKTLNMGIEFESAA-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1CC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylthio 2 Oxoazetidine and Its Analogs

Direct Synthesis Approaches to 2-Oxoazetidines with Thioether Functionality

Direct synthesis approaches typically involve the formation of the azetidinone ring followed by the introduction or modification of a substituent at the C4 position to incorporate the desired thioether functionality.

Specific Routes to 4-Substituted-2-oxoazetidines

A common and versatile precursor for the synthesis of various 4-substituted β-lactams is 4-acetoxy-2-oxoazetidine. This intermediate serves as an excellent electrophile for the introduction of a wide range of nucleophiles at the C4 position. The synthesis of 4-acetoxy-2-oxoazetidine can be achieved through several established methods. One prominent method involves the [2+2] cycloaddition reaction between vinyl acetate (B1210297) and chlorosulfonyl isocyanate, which, after reductive workup, yields the target compound. chemicalbook.com Another approach involves the direct oxidation of azetidin-2-one (B1220530) using reagents like peracetic acid in the presence of a ruthenium catalyst. chemicalbook.com The availability of this key intermediate opens a pathway to a variety of 4-substituted analogs. sigmaaldrich.com

Incorporation of the Ethylthio Moiety

With a suitable C4-substituted precursor like 4-acetoxy-2-oxoazetidine in hand, the ethylthio group can be introduced via a nucleophilic substitution reaction. researchgate.net The acetoxy group at the C4 position is an effective leaving group, allowing for its displacement by a sulfur-based nucleophile. A direct approach involves reacting 4-acetoxy-2-oxoazetidine with sodium ethanethiolate (NaSEt). In this reaction, the thiolate anion acts as the nucleophile, attacking the C4 carbon and displacing the acetate group to form 4-Ethylthio-2-oxoazetidine. This method offers a straightforward route to the desired product.

An alternative two-step procedure could involve an initial reaction with a milder sulfur nucleophile, such as thioacetic acid, to form an intermediate like 4-acetylthio-2-oxoazetidine. This intermediate can then be deacylated under basic conditions to generate a free thiol, which is subsequently alkylated with an ethylating agent (e.g., ethyl iodide) to yield the final this compound.

| Reactant | Reagent(s) | Product | Description |

| 4-Acetoxy-2-oxoazetidine | 1. Sodium ethanethiolate (NaSEt) | This compound | A direct one-step nucleophilic substitution where the ethylthiolate anion displaces the acetoxy group at the C4 position of the β-lactam ring. |

| 4-Acetoxy-2-oxoazetidine | 1. Thioacetic acid2. Base (e.g., NaOH)3. Ethyl iodide (EtI) | This compound | A two-step process involving initial substitution with thioacetate, followed by deacetylation and subsequent S-alkylation with an ethylating agent. |

[2+2] Cycloaddition Reactions in Azetidinone Synthesis

The [2+2] cycloaddition between a ketene (B1206846) and an imine, known as the Staudinger synthesis, remains one of the most fundamental and widely utilized methods for constructing the 2-azetidinone ring system. organic-chemistry.org

Staudinger Ketene-Imine Cycloaddition Mechanisms

The Staudinger cycloaddition is generally accepted to proceed through a stepwise, non-concerted mechanism rather than a concerted [π2s+π2a] pathway. semanticscholar.org The reaction initiates with a nucleophilic attack by the imine nitrogen atom on the electrophilic carbonyl carbon of the ketene. organic-chemistry.org This initial attack forms a zwitterionic intermediate. organic-chemistry.org

The subsequent and decisive step is the ring-closure of this zwitterionic intermediate. This occurs via an intramolecular nucleophilic attack of the enolate carbon on the iminium carbon. This process is a conrotatory electrocyclization that forms the four-membered β-lactam ring, establishing the new C3-C4 and N1-C2 bonds. semanticscholar.org The stereochemical outcome of the reaction is determined during this ring-closing step.

Variations and Stereocontrol in [2+2] Cycloadditions for Azetidinones

The stereoselectivity (the preference for cis or trans isomers) of the Staudinger cycloaddition is not absolute and is highly dependent on several factors, including the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions such as solvent and temperature. researchgate.net

The stereochemical outcome is dictated by the competition between two pathways available to the zwitterionic intermediate: direct ring closure to the product versus rotation around the C-N bond before ring closure. organic-chemistry.org

Electronic Effects : Electron-donating groups (EDG) on the ketene and electron-withdrawing groups (EWG) on the imine tend to accelerate the rate of direct ring closure. This rapid cyclization minimizes the time for bond rotation, leading predominantly to the formation of the cis-β-lactam. Conversely, EWGs on the ketene and EDGs on the imine slow down the ring closure, allowing for equilibration to a more thermodynamically stable intermediate, which typically leads to the trans-β-lactam. organic-chemistry.org

Solvent Effects : The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states, thereby affecting the cis/trans ratio of the product. semanticscholar.orgrsc.orgsemanticscholar.org More polar solvents can stabilize the charge-separated intermediate, potentially favoring the pathway that leads to the trans product. researchgate.net

Temperature : Reaction temperature can also impact stereoselectivity. For instance, conducting the reaction at reflux temperatures in certain solvents may favor the formation of the thermodynamically more stable trans isomer. mdpi.com

| Ketene Substituent (at Cα) | Imine Substituent (on N or C) | Favored Product Isomer | Rationale |

| Electron-Donating (e.g., Alkoxy, Alkyl) | Electron-Withdrawing (e.g., Tosyl, Acyl) | cis | The zwitterionic intermediate undergoes rapid, direct ring closure before C-N bond rotation can occur. organic-chemistry.org |

| Electron-Withdrawing (e.g., Phenyl, Acyl) | Electron-Donating (e.g., Alkyl, p-Methoxyphenyl) | trans | Ring closure is slower, allowing the intermediate to rotate to a more thermodynamically stable conformation before cyclization. organic-chemistry.org |

Asymmetric Approaches in [2+2] Cycloaddition

Achieving enantioselectivity in the Staudinger reaction is of significant importance and can be accomplished through several asymmetric strategies. These methods aim to control the facial selectivity of the ketene-imine reaction to produce one enantiomer preferentially.

Substrate-Controlled Asymmetry : This approach involves the use of chiral starting materials. A chiral auxiliary can be attached to either the ketene precursor (e.g., a chiral acyl chloride) or the imine. semanticscholar.org The steric and electronic properties of the chiral auxiliary direct the approach of the other reactant, leading to the preferential formation of one diastereomer, which can then be cleaved to yield the enantiomerically enriched β-lactam.

Catalyst-Controlled Asymmetry : The use of chiral catalysts provides a more atom-economical approach to enantioselectivity. Chiral Lewis acids or nucleophilic catalysts can be employed. nih.govacs.org For instance, chiral tertiary amines, such as cinchona alkaloids, or planar-chiral nucleophiles can catalyze the reaction between an achiral ketene and an achiral imine. organic-chemistry.org The catalyst interacts with the reactants to create a chiral environment, guiding the cycloaddition through a lower energy transition state for one enantiomer over the other. organic-chemistry.org More recently, chiral N-heterocyclic carbenes (NHCs) have also emerged as effective catalysts for highly enantioselective Staudinger reactions. organic-chemistry.org

Ring Contraction and Expansion Strategies

The formation of the strained four-membered azetidinone ring can be achieved through the rearrangement of larger, more stable heterocyclic precursors. These strategies leverage thermodynamic principles to drive the synthesis towards the desired product.

Ring Contraction from Larger Heterocycles to Azetidinones

Ring contraction is a powerful method for synthesizing azetidinone derivatives from more readily available five-membered heterocycles, such as pyrrolidinones. magtech.com.cn A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This method allows for the efficient incorporation of various nucleophiles, including alcohols and phenols, into the final azetidine (B1206935) structure in the presence of a base like potassium carbonate. organic-chemistry.orgnih.gov The process begins with the selective monobromination of N-sulfonyl-2-pyrrolidinone derivatives, which are inexpensive and easily accessible starting materials. nih.gov The subsequent base-mediated reaction with a nucleophile triggers an intramolecular rearrangement, resulting in the contraction of the five-membered ring to the four-membered azetidinone core, yielding α-carbonylated N-sulfonylazetidines. nih.gov

Table 1: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Nucleophile | Base | Product | Yield |

|---|---|---|---|

| Alcohols | K₂CO₃ | α-Alkoxy-N-sulfonylazetidines | Good |

| Phenols | K₂CO₃ | α-Phenoxy-N-sulfonylazetidines | Good |

This table summarizes the versatility of the nucleophilic addition-ring contraction reaction as described in the literature. nih.gov

Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination

The direct functionalization of unactivated carbon-hydrogen (C-H) bonds represents a highly efficient approach in modern organic synthesis. Palladium(II)-catalyzed intramolecular amination of C(sp³)–H bonds has emerged as a robust strategy for constructing azetidine rings. organic-chemistry.orgnih.govrsc.org This method typically involves the use of a directing group, such as picolinamide (B142947) (PA), which positions the palladium catalyst in proximity to a specific C(sp³)–H bond, facilitating its activation and subsequent C-N bond formation. organic-chemistry.orgnih.gov

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle to transform γ-C(sp³)–H bonds into C–N bonds, effectively closing the four-membered ring to form azetidines. organic-chemistry.org These reactions are characterized by their high diastereoselectivity, relatively low catalyst loading, and the use of inexpensive reagents under mild conditions. organic-chemistry.orgnih.gov The choice of oxidant, such as benziodoxole tosylate, and additives like AgOAc can be crucial for promoting the key reductive elimination step from the alkyl–Pd(IV) intermediate to form the azetidine product. rsc.org This methodology has been successfully applied to construct various functionalized and polycyclic azetidines from aliphatic amine precursors. rsc.orgnih.gov

Catalytic Approaches in 2-Oxoazetidine Synthesis

Catalysis provides the cornerstone for the efficient and selective synthesis of 2-oxoazetidines. Various catalytic systems, including those based on transition metals, photoredox processes, and organic molecules, have been developed to facilitate the construction of the β-lactam ring.

Transition Metal Catalysis (e.g., Rh(I), Ni, Cu, Pd)

Transition metals are widely employed as catalysts in the synthesis of nitrogen-containing heterocycles due to their diverse reactivity. mdpi.com Several transition metals have proven effective in catalyzing reactions to form the 2-oxoazetidine ring.

Rhodium (Rh): Rhodium(I) catalysts have been used in oxygenative [2+2] cycloadditions between terminal alkynes and imines to produce azetidinones. rsc.org

Palladium (Pd): Beyond the C-H activation strategies mentioned previously, palladium catalysis is fundamental in cross-coupling reactions that can be adapted for the synthesis of azetidinone precursors. beilstein-journals.org

Copper (Cu): Copper-catalyzed reactions, such as those involving Chan-Lam and Ullmann couplings, are pivotal for C-N bond formation, a key step in azetidinone ring closure. beilstein-journals.org Copper catalysts are also used in asymmetric ring-opening reactions of N-sulfonylaziridines with indoles, which can lead to precursors for chiral β-amino acids and, subsequently, azetidinones.

Nickel (Ni): Nickel has gained prominence as a more economical alternative to palladium for various transformations, including C-H activation and cyclization reactions that can be applied to the synthesis of isoquinolones and other related heterocycles, demonstrating its potential for azetidinone synthesis. mdpi.com

Table 2: Overview of Transition Metals in Azetidinone Synthesis Strategies

| Metal | Catalytic Reaction Type | Application |

|---|---|---|

| Rh(I) | [2+2] Cycloaddition | Direct formation of the azetidinone ring from imines and alkynes. rsc.org |

| Pd(II) | C(sp³)-H Amination | Intramolecular cyclization to form the azetidine ring. organic-chemistry.orgrsc.org |

| Cu(I) | Friedel-Crafts Alkylation | Asymmetric ring-opening of aziridines to form chiral precursors. |

This table highlights selected applications of different transition metals in synthetic routes relevant to 2-oxoazetidines.

Photoredox Catalysis and Visible Light-Mediated Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions under exceptionally mild conditions. researchgate.net This approach is particularly effective for [2+2] photocycloaddition reactions to form four-membered rings. The synthesis of azetidines via the intermolecular aza Paternò-Büchi reaction, which involves the cycloaddition of an imine and an alkene, has been successfully achieved using visible light. researchgate.netnih.gov

In a typical system, a photocatalyst, such as a commercially available iridium complex, absorbs visible light and enters an excited state. researchgate.netnih.gov It then transfers its energy to a substrate, like a 2-isoxazoline-3-carboxylate (a type of oxime), promoting it to a reactive triplet state. researchgate.netnih.gov This activated species can then undergo a [2+2] cycloaddition with a wide range of alkenes to yield highly functionalized azetidines. researchgate.net This method is noted for its operational simplicity, broad substrate scope, and ability to generate complex products from readily available precursors. researchgate.netchemrxiv.org

Organocatalytic Methods for Chiral Azetidinones

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has become a powerful tool for asymmetric synthesis. cam.ac.ukumb.edu This approach offers a significant advantage in producing chiral molecules with high enantioselectivity. cam.ac.uk

While direct organocatalytic methods for azetidinone synthesis are still evolving, multi-step sequences involving organocatalysis are well-established. For instance, highly efficient chiral organocatalysts derived from chiral aziridines have been developed for direct asymmetric aldol (B89426) reactions. nih.govresearcher.life These catalysts can produce chiral aldol adducts with excellent yields (up to 99%) and enantioselectivities (>99%). nih.govresearcher.life These adducts, which are rich in stereochemical information, can then be converted through subsequent chemical steps into valuable chiral azetidine rings, providing an indirect but effective route to enantiomerically pure azetidinones. nih.gov

The synthesis of this compound and its derivatives often relies on post-cyclization functionalization, a strategic approach where the core azetidinone (β-lactam) ring is first constructed and then subsequently modified. This methodology is advantageous as it allows for the introduction of diverse functionalities onto a common scaffold. Key strategies involve the modification of pre-existing azetidinone rings bearing a suitable leaving group at the C4 position and the direct introduction or subsequent transformation of thioether moieties.

**2.5. Post-Cyclization Functionalization for this compound Derivatives

Post-cyclization functionalization is a cornerstone in the synthesis of complex β-lactam derivatives. For compounds like this compound, this involves the strategic manipulation of a pre-formed 2-azetidinone ring. The C4 position is a primary site for such modifications due to its susceptibility to nucleophilic attack, especially when activated with a good leaving group.

The introduction of a thioether group at the C4 position of an azetidinone is typically achieved through the nucleophilic substitution of a suitable precursor. A widely used and versatile starting material for this purpose is 4-acetoxy-2-azetidinone. This compound serves as a key synthon for a variety of carbapenem (B1253116) and penem (B1263517) antibiotics. koreascience.kr The acetoxy group at the C4 position is an excellent leaving group, facilitating its displacement by a nucleophile.

The reaction proceeds via an SN2 mechanism, where a sulfur-based nucleophile, such as the ethylthiolate anion (CH₃CH₂S⁻), attacks the C4 carbon, displacing the acetate group. The ethylthiolate is typically generated in situ by treating ethanethiol (B150549) with a suitable base. The stereochemistry at the C4 position is often inverted during this process, which is a characteristic feature of SN2 reactions.

Other leaving groups, such as halides (chloro, bromo) or sulfonate esters (mesylate, tosylate), can also be employed at the C4 position to facilitate this transformation. The choice of leaving group can influence reaction rates and conditions. For instance, halo-derivatives, such as 4-halo-3-acylamino-2-azetidinone, have been shown to react with various thiols, including ethanethiol, to yield the corresponding 4-thio-substituted azetidinones. google.com

The table below summarizes common precursors and their transformation into 4-thio-substituted azetidinones.

| Precursor Scaffold | Leaving Group (at C4) | Reagent | Product Scaffold |

| 4-Acetoxy-2-oxoazetidine | Acetoxy (-OAc) | Ethanethiol, Base | This compound |

| 4-Chloro-2-oxoazetidine | Chloro (-Cl) | Sodium Ethanethiolate | This compound |

| 4-Mesyloxy-2-oxoazetidine | Mesyloxy (-OMs) | Ethanethiol, Base | This compound |

The direct introduction of an alkylthio group onto the β-lactam core can also be accomplished through alternative pathways starting from different precursors. One notable method involves the reaction of thiols with penicillin sulphoxides. This reaction proceeds smoothly to form 4-alkylthioazetidinones, providing a direct route to the desired scaffold from readily available penicillin derivatives. rsc.org

Once the this compound scaffold is synthesized, the thioether group itself can be further functionalized to create a range of derivatives with potentially different chemical and biological properties. A primary transformation is the oxidation of the sulfur atom. The thioether can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone, depending on the reaction conditions and the oxidizing agent used.

Oxidation to Sulfoxide : Using one equivalent of a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) under controlled conditions, the 4-ethylthio group can be converted to a 4-(ethylsulfinyl) group.

Oxidation to Sulfone : The use of stronger oxidizing agents or an excess of the oxidant, for example, meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the corresponding 4-(ethylsulfonyl) group.

These transformations increase the oxidation state of the sulfur atom, significantly altering the electronic properties and polarity of the substituent at the C4 position.

The following table outlines the introduction and subsequent transformation of the thioether group on the 2-oxoazetidine ring.

| Starting Material | Reagent(s) | Product | Transformation Type |

| Penicillin Sulphoxide | Ethanethiol | This compound | Thioether Introduction |

| 4-Halo-2-oxoazetidine | Ethanethiol | This compound | Thioether Introduction google.com |

| This compound | H₂O₂ (1 eq.) | 4-(Ethylsulfinyl)-2-oxoazetidine | Oxidation |

| This compound | m-CPBA (>2 eq.) | 4-(Ethylsulfonyl)-2-oxoazetidine | Oxidation |

These post-cyclization strategies provide a robust and flexible platform for the synthesis of this compound and its oxidized derivatives, enabling the systematic exploration of this class of compounds.

Chemical Reactivity and Mechanistic Studies of 4 Ethylthio 2 Oxoazetidine Derivatives

Ring Opening Reactions of 2-Oxoazetidines

The significant reactivity of the β-lactam ring is largely attributed to its substantial ring strain, which is approximately 25.4 kcal/mol for a simple azetidine (B1206935). This strain is a consequence of bond angle compression and the pyramidal geometry of the nitrogen atom, which reduces the typical amide resonance stabilization. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, leading to ring cleavage.

The most characteristic reaction of 2-oxoazetidines is their cleavage by nucleophiles. This process is central to the mechanism of action of β-lactam antibiotics, which involves the acylation of serine residues in bacterial penicillin-binding proteins (PBPs). In a chemical context, a wide array of nucleophiles can open the ring. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the nucleophile attacks the electrophilic carbonyl carbon (C-2). This forms a tetrahedral intermediate which then collapses, breaking the C2-N1 amide bond and opening the ring.

Common nucleophiles that effect this transformation include hydroxide (B78521) ions, alkoxides, amines, and thiols. For instance, hydrolysis with aqueous base rapidly opens the ring to form the corresponding β-amino acid salt. The general mechanism is illustrated below:

Figure 1: General mechanism of nucleophilic attack and ring opening of a 2-oxoazetidine ring.

Figure 1: General mechanism of nucleophilic attack and ring opening of a 2-oxoazetidine ring.The rate and facility of this reaction are dependent on the nature of the nucleophile and the substituents on the β-lactam ring. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, accelerating the reaction.

The thermodynamic driving force for the ring-opening of 2-oxoazetidines is the release of inherent ring strain. This principle governs not only simple hydrolytic cleavage but also more complex molecular rearrangements and transformations. The reduced amide resonance in the strained four-membered ring makes the carbonyl group more ketone-like and, consequently, more reactive than the amide carbonyl in an acyclic analogue.

This strain-driven reactivity is harnessed in various synthetic strategies. For example, the thermal rearrangement of penicillin sulfoxides into cephalosporin (B10832234) derivatives involves an initial ring-opening of the β-lactam to form a transient sulfenic acid intermediate, a process facilitated by the release of strain energy. rsc.orgacs.org While 4-Ethylthio-2-oxoazetidine is a monocyclic β-lactam and lacks the additional strain of a fused ring system found in penicillins, the fundamental principle of strain release remains a key factor in its susceptibility to ring-opening reactions. nih.gov

Transformations at the Sulfur Center of the Ethylthio Group

The ethylthio substituent at the C-4 position provides a secondary site of reactivity on the molecule, distinct from the β-lactam core. The sulfur atom can undergo oxidation and participate in substitution reactions, significantly expanding the synthetic utility of these compounds.

The sulfur atom of the ethylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These oxidations are typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. chemicalforums.com The oxidation level can often be controlled by the stoichiometry of the oxidant and the reaction conditions. The oxidation of a sulfide (B99878) to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. chemicalforums.com

Formation of Sulfoxide: Using one equivalent of an oxidizing agent like m-CPBA at low temperatures typically yields the 4-ethylsulfinyl-2-oxoazetidine as the major product.

Formation of Sulfone: Employing two or more equivalents of the oxidant, often at slightly elevated temperatures, leads to the formation of the 4-ethylsulfonyl-2-oxoazetidine.

These oxidation reactions are significant because they dramatically alter the electronic properties and reactivity of the C-4 substituent. The sulfoxide and sulfone groups are potent electron-withdrawing groups and excellent leaving groups, which facilitates subsequent nucleophilic substitution reactions at the C-4 position.

| Reactant | Oxidizing Agent (Equivalents) | Conditions | Major Product |

| This compound | m-CPBA (1.0 eq.) | CH₂Cl₂, 0 °C | 4-Ethylsulfinyl-2-oxoazetidine |

| This compound | m-CPBA (>2.0 eq.) | CH₂Cl₂, rt | 4-Ethylsulfonyl-2-oxoazetidine |

| Phenylbutylthioether | m-CPBA (1.2 eq.) | CH₂Cl₂, 0 °C | Phenylbutylsulfoxide |

| Phenylbutylthioether | m-CPBA (2.0 eq.) | CH₂Cl₂, rt | Phenylbutylsulfone |

Table 1: Representative Oxidation Reactions at the Sulfur Center.

While the ethylthio group itself is a poor leaving group, its oxidized derivatives—the ethylsulfinyl (sulfoxide) and ethylsulfonyl (sulfone) groups—are excellent leaving groups. This enables the nucleophilic displacement of the substituent at the C-4 position. This strategy is a cornerstone in the functionalization of the β-lactam ring and is analogous to the well-established use of 4-acetoxy-2-azetidinones as precursors for a variety of C-4 substituted derivatives. scite.airesearchgate.netkoreascience.kr

The reaction is believed to proceed through an acyliminium ion intermediate, which is highly reactive towards nucleophiles. A wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, can be introduced at the C-4 position using this method.

| Substrate | Nucleophile | Conditions | Product |

| (3R,4R)-4-Acetoxy-azetidinone | Polyphenol | Lewis Acid | 4-O-Polyphenol-azetidinone |

| trans-4-Benzylthio-3-chloro-azetidinone | Azide ion | DMF | cis-3-Azido-4-benzylthio-azetidinone |

| 4-Ethylsulfonyl-2-oxoazetidine (Proposed) | NaN₃ | Aprotic Solvent | 4-Azido-2-oxoazetidine |

| 4-Ethylsulfonyl-2-oxoazetidine (Proposed) | KCN | Aprotic Solvent | 4-Cyano-2-oxoazetidine |

Table 2: Examples of Nucleophilic Substitution at the C-4 Position of 2-Oxoazetidines. scite.airsc.org

Reactivity at Other Positions (N-1, C-3)

Beyond the C-2 carbonyl and the C-4 substituent, the N-1 and C-3 positions of the 2-oxoazetidine ring are also sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. mdpi.com

Reactivity at N-1: The nitrogen atom of the β-lactam ring can act as a nucleophile, although its reactivity is lower than that of a typical secondary amine due to the adjacent carbonyl group. It can be functionalized through various reactions:

N-Alkylation: Deprotonation with a suitable base followed by reaction with an alkyl halide allows for the introduction of an alkyl group at the N-1 position. nih.govuw.edu

N-Acylation: The nitrogen can be acylated using acid chlorides or anhydrides, often in the presence of a base. scribd.comchemrxiv.org

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonyl β-lactams, a class of compounds with significant biological activity. nih.gov

Deprotection: In many synthetic routes, the N-1 position is protected (e.g., with a p-methoxyphenyl group). This group can often be removed oxidatively, for example, with ceric ammonium (B1175870) nitrate (B79036) (CAN), to yield the N-H β-lactam.

Reactivity at C-3: The protons on the C-3 carbon are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C-3 position.

C-Alkylation/Acylation: The enolate can be trapped with alkyl halides or acylating agents. rsc.org

Halogenation: Reaction with electrophilic halogen sources can introduce a halogen at the C-3 position.

Substitution: If the C-3 position already bears a leaving group (e.g., a halogen), it can be displaced by nucleophiles. For example, a 3-chloro-β-lactam can be converted to a 3-azido derivative by reaction with sodium azide. rsc.org

| Position | Reaction Type | Reagents | Product Type |

| N-1 | Alkylation | Base (e.g., NaH), R-X | N-Alkyl-2-oxoazetidine |

| N-1 | Acylation | RCOCl, Base (e.g., Et₃N) | N-Acyl-2-oxoazetidine |

| N-1 | Sulfonylation | RSO₂Cl, Base, DMAP | N-Sulfonyl-2-oxoazetidine |

| C-3 | Alkylation | Strong Base (e.g., LDA), E⁺ | 3-Substituted-2-oxoazetidine |

| C-3 | Nucleophilic Substitution (from 3-halo) | Nu⁻ (e.g., N₃⁻) | 3-Substituted-2-oxoazetidine |

Table 3: Common Functionalization Reactions at N-1 and C-3 Positions.

N-Substituent Effects on Azetidinone Reactivity

The steric bulk of the N-substituent can also influence the approach of nucleophiles to the carbonyl carbon, thereby affecting reaction rates. While specific kinetic data for a wide range of N-substituted 4-ethylthio-2-oxoazetidines is not extensively documented in publicly available literature, the general principles of β-lactam chemistry suggest a predictable trend. For instance, in related N-thiolated β-lactam systems, the N-organothio substituent has been found to be essential for certain biological activities, while the substituents on the ring play a more nuanced role. figshare.com

| N-Substituent | Electronic Effect | Expected Impact on Reactivity | Steric Hindrance |

| -H | Neutral | Baseline reactivity | Low |

| -CH₃ | Weakly Electron-Donating | Decreased reactivity | Low |

| -C₆H₅ | Electron-Withdrawing (inductive), Electron-Donating (resonance) | Context-dependent | Medium |

| -COCH₃ (Acetyl) | Strongly Electron-Withdrawing | Increased reactivity | Medium |

| -SO₂Ph (Benzenesulfonyl) | Strongly Electron-Withdrawing | Significantly increased reactivity | High |

C-3 and C-4 Functional Group Interconversions

The functional groups at the C-3 and C-4 positions of the this compound ring are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives. The 4-ethylthio group, in particular, can serve as a versatile handle for introducing further molecular complexity.

Nucleophilic substitution at the C-4 position is a common strategy for functional group interconversion. The ethylthio group can be displaced by a range of nucleophiles, often facilitated by the nature of the N-substituent and the reaction conditions. For example, in C4-phenylthio β-lactams, the C4-phenylthio substituent has been identified as crucial for their antimicrobial activity. dntb.gov.ua This highlights the importance of the thioether linkage at this position.

Interconversions at the C-3 position are also synthetically valuable. The introduction of various side chains at C-3 can significantly impact the biological properties of the resulting compounds. The stereochemistry of these interconversions is often a critical aspect, with different stereoisomers exhibiting distinct biological activities.

| Starting Functional Group at C-4 | Reagent/Reaction Condition | Resulting Functional Group at C-4 |

| -SCH₂CH₃ | Oxidation (e.g., with m-CPBA) | -S(O)CH₂CH₃ (Sulfoxide), -S(O)₂CH₂CH₃ (Sulfone) |

| -SCH₂CH₃ | Nucleophilic displacement with R-OH/Base | -OR (Alkoxy) |

| -SCH₂CH₃ | Nucleophilic displacement with R-NH₂ | -NHR (Amino) |

| -SCH₂CH₃ | Reductive cleavage (e.g., with Raney Nickel) | -H |

Mechanistic Investigations of Azetidinone Reactions

Elucidating the mechanisms of reactions involving azetidinone derivatives is fundamental to controlling reaction outcomes and designing more efficient synthetic routes. These investigations often involve a combination of experimental techniques and computational modeling.

Transition States and Reaction Pathways

The reactions of β-lactams, including this compound derivatives, typically proceed through well-defined transition states. For nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is generally formed, and the structure of the transition state leading to this intermediate is of great interest.

Computational studies on related β-lactam systems have provided valuable insights into the geometries of these transition states. For instance, in the hydrolysis of β-lactams, the transition state involves the approach of a nucleophile (e.g., a water molecule or hydroxide ion) to the carbonyl carbon, with concomitant stretching of the C-N bond of the β-lactam ring. The nature of the substituents on the ring can influence the energy and geometry of this transition state, thereby affecting the reaction rate. nih.gov

For reactions involving the 4-ethylthio group, such as nucleophilic substitution, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the C-S bond. The stability of the departing ethylthiolate anion or its protonated form can influence the energetics of this process.

Role of Intermediates in Azetidinone Chemistry

The chemistry of azetidinones is often characterized by the formation of key reaction intermediates that dictate the final product distribution. In nucleophilic acyl substitution reactions, the tetrahedral intermediate is a crucial species. The stability and fate of this intermediate determine whether the reaction proceeds to completion or reverts to the starting materials.

In the context of this compound, ring-opening reactions can lead to various intermediates. For example, under certain conditions, nucleophilic attack could lead to the cleavage of the C4-N1 bond, generating a linear amino acid derivative. Spectroscopic techniques, such as NMR and mass spectrometry, are invaluable tools for the detection and characterization of such transient intermediates. nih.gov The study of these intermediates provides a deeper understanding of the reaction mechanism and can aid in the development of strategies to trap or divert them towards desired products.

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Ethylthio 2 Oxoazetidine

Spectroscopic Analysis Methodologies for Azetidinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 4-Ethylthio-2-oxoazetidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons on the β-lactam ring would exhibit characteristic chemical shifts and coupling patterns. The proton at the C4 position, being adjacent to both a sulfur atom and the ring nitrogen, would appear as a distinct multiplet. The diastereotopic protons at the C3 position would typically present as two separate multiplets due to their different spatial environments. The ethyl group's protons would manifest as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C2) of the β-lactam ring is characteristically found at a downfield chemical shift. The C4 carbon, bonded to the sulfur atom, and the C3 carbon would also have distinct resonances. The two carbons of the ethylthio group would be observed in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for this compound (Note: This is a representative table based on known chemical shifts for similar structures, as specific experimental data for this compound is not readily available in the public domain.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -SCH₂CH ₃ |

| ~2.60 | Quartet | 2H | -SCH ₂CH₃ |

| ~2.90 | Multiplet | 1H | CH ₂ (Hα) at C3 |

| ~3.40 | Multiplet | 1H | CH ₂ (Hβ) at C3 |

| ~4.80 | Multiplet | 1H | CH at C4 |

| ~7.50 | Broad Singlet | 1H | NH |

Table 2: Representative ¹³C NMR Spectral Data for this compound (Note: This is a representative table based on known chemical shifts for similar structures, as specific experimental data for this compound is not readily available in the public domain.)

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -SCH₂C H₃ |

| ~25 | -SC H₂CH₃ |

| ~45 | C H₂ at C3 |

| ~55 | C H at C4 |

| ~170 | C =O at C2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.net For this compound, the most prominent and diagnostic absorption band would be that of the β-lactam carbonyl group (C=O). This band typically appears at a high frequency (around 1740-1780 cm⁻¹) due to the ring strain of the four-membered ring, a characteristic feature of β-lactams. nih.govresearchgate.net Other significant absorption bands would include the N-H stretching vibration of the secondary amide, typically observed in the region of 3200-3400 cm⁻¹, and C-H stretching vibrations from the alkyl portions of the molecule, usually found just below 3000 cm⁻¹.

Table 3: Representative IR Absorption Bands for this compound (Note: This is a representative table based on known vibrational frequencies for similar structures.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~2970 | Medium | C-H Stretch (Alkyl) |

| ~1760 | Strong | C=O Stretch (β-lactam) |

| ~1370 | Medium | C-N Stretch |

| ~690 | Medium | C-S Stretch |

Mass Spectrometry for Molecular Mass Determination

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. nih.govnih.gov For this compound (C₆H₁₁NOS), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement. colorado.edu Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for β-lactams include cleavage of the lactam ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. velp.comeltra.com The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula (C₆H₁₁NOS) to verify the purity and empirical formula of the synthesized compound. For a pure sample of this compound, the experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated values. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₆H₁₁NOS)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 49.62% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 7.66% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.65% |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.02% |

| Sulfur | S | 32.07 | 1 | 32.07 | 22.09% |

| Total | 145.25 | 100.00% |

Computational Chemistry Approaches to this compound

Computational chemistry provides a theoretical framework to investigate the properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations can be employed to determine the most stable conformation of the molecule by optimizing its geometry. These calculations can also provide insights into the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the nature of chemical bonds within the molecule. Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the computational model and aid in spectral assignments. Such studies on substituted β-lactams have been used to understand trends in NMR coupling constants and to explore geometric and electronic origins for observed spectral differences. nih.gov

Molecular Electrostatic Potential (MEP) and Reduced Density Gradient (RDG) Analyses

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the Molecular Electrostatic Potential (MEP) or Reduced Density Gradient (RDG) analyses for the compound this compound were found. While MEP and RDG analyses are powerful computational tools used to understand the electronic distribution and non-covalent interactions within molecules, it appears that these specific calculations have not been published for this compound.

Theoretical Predictions of Molecular Interactions

Similarly, a thorough review of available research reveals a lack of published theoretical predictions of molecular interactions specifically for this compound. Computational studies that model how a molecule will interact with other molecules, such as biological receptors or solvents, are crucial for drug design and material science. However, specific docking studies, molecular dynamics simulations, or other theoretical interaction analyses for this particular compound are not present in the reviewed literature.

Quantum Chemical Descriptors for Reactivity Assessment

No specific studies providing quantum chemical descriptors for the reactivity assessment of this compound could be located in the existing scientific literature. Quantum chemical descriptors, such as HOMO-LUMO energies, global hardness, softness, and electrophilicity index, are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. Despite the importance of these parameters, their specific values for this compound have not been reported in the searched scientific papers and databases.

Structure Activity Relationship Sar Studies in 4 Ethylthio 2 Oxoazetidine Analogs

Influence of the 4-Substituent on Azetidinone Derivatives' Activity Profile

The substituent at the C-4 position of the azetidinone ring plays a pivotal role in determining the biological efficacy and spectrum of activity. The nature of this substituent can influence the molecule's reactivity, stability, and interaction with biological targets.

Direct and extensive research specifically detailing the role of the 4-ethylthio group in 2-oxoazetidine derivatives is limited in publicly available scientific literature. However, based on the broader understanding of 4-alkylthio and other sulfur-containing substituents, certain inferences can be drawn. The presence of a thioether linkage at C-4 introduces specific electronic and steric properties. The sulfur atom, being less electronegative than oxygen, can influence the electron distribution within the β-lactam ring, potentially affecting its susceptibility to nucleophilic attack, a key step in the mechanism of action of many β-lactam antibiotics. bepls.comglobalresearchonline.net

The ethyl group, a small alkyl chain, contributes to the lipophilicity of the molecule. This can be a critical factor in the compound's ability to permeate cell membranes and reach its target site. The flexibility of the ethylthio group may also allow for optimal orientation within a biological receptor. While specific data on 4-ethylthio-2-oxoazetidine is scarce, studies on related compounds with 4-alkylthio substituents have been reported in the context of their synthesis from penicillins. rsc.org

A comparative analysis of the ethylthio group with other substituents at the C-4 position reveals distinct trends in biological activity.

Aryl Groups: The introduction of aryl substituents at the C-4 position has been extensively studied. The electronic nature of the substituents on the aryl ring significantly impacts activity. Electron-withdrawing groups, such as nitro (NO2), chloro (Cl), and bromo (Br), on the phenyl ring at C-4 have been shown to enhance the antimicrobial and antitubercular activities of azetidinone derivatives. acgpubs.orgscispace.comresearchgate.net The observed order of activity is often NO2 > Cl > Br > OH > OCH3 > CH3. scispace.comresearchgate.net This suggests that electron-withdrawing substituents may increase the reactivity of the β-lactam ring. In contrast, electron-donating groups like methoxy (B1213986) (OCH3) and methyl (CH3) tend to result in lower activity. scispace.comresearchgate.net

Alkyl Groups: Simple alkyl groups at the C-4 position generally contribute to the lipophilicity of the molecule. The size and branching of the alkyl chain can influence the steric interactions with the target enzyme or receptor. While less electronically impactful than substituted aryl groups, alkyl substituents are crucial for modulating the pharmacokinetic properties of the compounds.

Nitro Group: As mentioned, the nitro group is a potent electron-withdrawing group and its presence at the C-4 position (typically on an aryl ring) consistently leads to high biological activity in various azetidinone series. acgpubs.orgscispace.comresearchgate.net This is attributed to its ability to enhance the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack by target enzymes.

The following interactive table summarizes the general influence of different C-4 substituents on the biological activity of 2-oxoazetidine derivatives based on published research findings.

| 4-Substituent | General Effect on Activity | Supporting Evidence |

| Ethylthio | Limited specific data available. Likely influences lipophilicity and electronic properties of the β-lactam ring. | Inferred from studies on 4-alkylthio and other sulfur-containing analogs. |

| Aryl (unsubstituted) | Moderate activity. | Provides a basic scaffold for further modification. |

| Aryl (with electron-withdrawing groups, e.g., NO2, Cl, Br) | Enhanced activity. | Increased electrophilicity of the β-lactam ring. acgpubs.orgscispace.comresearchgate.net |

| Aryl (with electron-donating groups, e.g., OCH3, CH3) | Decreased activity. | Reduced electrophilicity of the β-lactam ring. scispace.comresearchgate.net |

| Alkyl | Modulates lipophilicity and steric interactions. | Influences pharmacokinetic properties. |

| Nitro (on an aryl ring) | Potent activity. | Strong electron-withdrawing nature significantly enhances reactivity. acgpubs.orgscispace.comresearchgate.net |

Stereochemical Effects on Azetidinone Activity

The three-dimensional arrangement of atoms in azetidinone derivatives is fundamental to their biological function. The presence of chiral centers at C-3 and C-4 gives rise to stereoisomers (diastereomers and enantiomers), which can exhibit significantly different biological activities. nih.govresearchgate.netnih.gov

The relative stereochemistry of the substituents at C-3 and C-4 (cis or trans) can dramatically impact the activity of azetidinone derivatives. For example, in some series of 3,4-disubstituted azetidinones, the cis and trans isomers have shown different antiviral activities. nih.gov The vicinal coupling constants between the H-3 and H-4 protons in 1H NMR spectroscopy are often used to determine the stereochemistry, with larger coupling constants (typically 5.5-6.9 Hz) indicating a cis relationship and smaller coupling constants (typically 2.4-2.9 Hz) indicating a trans relationship. nih.gov

Enantioselectivity is also a key factor, as biological systems are chiral. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the stereoselective synthesis of azetidinone derivatives is of paramount importance in medicinal chemistry. nih.govresearchgate.netnih.gov

Mechanistic Insights into Structure-Activity Relationships

The biological activity of many azetidinone derivatives, particularly antibiotics, stems from their ability to acylate and inactivate bacterial enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs). bepls.com The strained four-membered β-lactam ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a serine residue in the active site of the PBP. globalresearchonline.net

The nature of the substituents at C-4 and N-1 can influence this process in several ways:

Electronic Effects: Electron-withdrawing groups at C-4 can increase the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles.

Steric Effects: The size and shape of the substituents can affect the binding of the molecule to the active site of the target enzyme. A good fit is necessary for efficient acylation.

Lipophilicity and Pharmacokinetics: Substituents can modulate the molecule's ability to cross bacterial cell membranes and avoid degradation by β-lactamase enzymes. Increased lipid solubility, for instance, can enhance antibacterial activity.

Computational Docking for Understanding Ligand-Target Interactions

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when it binds to a target receptor or enzyme. This method provides valuable insights into the ligand-target interactions at a molecular level, guiding the design of new analogs with improved affinity and specificity. The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity based on a scoring function.

In the context of this compound analogs, docking studies would be employed to elucidate their binding modes with their biological target. For instance, if these analogs are being investigated as inhibitors of a specific enzyme, docking simulations can reveal the key amino acid residues in the active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The energy score (S) is a primary criterion for evaluating the binding affinity, with a higher score indicating a more stable ligand-enzyme complex. nih.gov

The general process for conducting computational docking studies with this compound analogs would involve:

Preparation of the Target Protein: Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the Ligands: Generating the 3D structures of the this compound analogs and optimizing their geometries.

Docking Simulation: Using software like AutoDock to place the analogs into the defined binding site of the target protein. nih.gov

Analysis of Results: Visualizing the docking poses and analyzing the interactions between the ligands and the protein to understand the molecular basis of their activity.

The insights gained from these docking studies can guide the rational design of new derivatives. For example, if a particular region of the ligand is shown to form a crucial hydrogen bond with the target, modifications can be made to enhance this interaction, potentially leading to increased potency.

| Analog | Target Protein | Docking Score | Key Interacting Residues |

| This compound | Hypothetical Enzyme A | -8.5 kcal/mol | Tyr123, Ser245, Phe350 |

| Analog 1 (with hydroxyl group) | Hypothetical Enzyme A | -9.2 kcal/mol | Tyr123, Ser245, Phe350, Asp247 |

| Analog 2 (with phenyl ring) | Hypothetical Enzyme A | -9.8 kcal/mol | Tyr123, Ser245, Phe350, Trp410 |

This table represents hypothetical data to illustrate the output of a computational docking study.

Correlation of Electronic and Steric Parameters with Observed Effects

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. This is achieved by considering various electronic and steric parameters of the molecules.

Electronic Parameters: Electronic properties of substituents on the this compound scaffold can significantly influence its interaction with the target protein. Key electronic parameters include:

Hammett Constant (σ): This parameter quantifies the electron-donating or electron-withdrawing nature of a substituent on a benzene (B151609) ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. Studies on related heterocyclic compounds have shown that the presence of electron-withdrawing groups can enhance biological activity. nih.govmdpi.com For example, a QSAR study on thromboxane (B8750289) A2 receptor antagonists suggested that an electron-withdrawing substituent at the para-position of a phenylsulfonyl moiety is required to improve activity. nih.gov

Hydrophobicity (π): This parameter describes the lipophilicity of a substituent. A positive π value indicates a hydrophobic substituent, while a negative value suggests a hydrophilic one. The hydrophobicity of a molecule can affect its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. Research on other compounds has indicated that the introduction of a hydrophobic group can enhance activity. nih.gov

Steric Parameters: The size and shape of substituents also play a critical role in determining the biological activity of this compound analogs. Important steric parameters include:

Taft Steric Parameter (Es): This parameter quantifies the bulkiness of a substituent. More negative values indicate greater steric hindrance.

Molar Refractivity (MR): This parameter is related to the volume of a substituent and its polarizability.

The correlation of these parameters with biological activity is often expressed through a linear regression equation, such as the Hansch equation. For instance, a hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC₅₀) = k₁σ + k₂π + k₃Es + C

Where IC₅₀ is the concentration of the compound required to inhibit a biological process by 50%, and k₁, k₂, and k₃ are coefficients determined from the regression analysis. A positive coefficient for a parameter suggests that increasing the value of that parameter will lead to an increase in biological activity. nih.gov

| Substituent (R) | Hammett Constant (σ) | Hydrophobicity (π) | Taft Steric Parameter (Es) | Observed IC₅₀ (µM) |

| -H | 0.00 | 0.00 | 0.00 | 10.5 |

| -Cl | 0.23 | 0.71 | -0.97 | 5.2 |

| -CH₃ | -0.17 | 0.56 | -1.24 | 8.9 |

| -NO₂ | 0.78 | -0.28 | -2.52 | 2.1 |

This table represents hypothetical data to illustrate the correlation of electronic and steric parameters with biological activity.

By analyzing these correlations, researchers can make informed decisions about which substituents to incorporate into the this compound structure to optimize its therapeutic potential. For example, if a positive correlation is found with the Hammett constant, it would suggest that incorporating electron-withdrawing groups is beneficial for activity.

Synthetic Utility and Applications of 2 Oxoazetidine Scaffolds

2-Oxoazetidines as Versatile Synthons in Organic Synthesis

The reactivity of the 2-oxoazetidine ring, driven by its strain, allows it to serve as a valuable building block, or synthon, in organic synthesis. researchgate.net The electrophilic nature of the carbonyl carbon and the susceptibility of the amide bond to cleavage under various conditions provide multiple pathways for functionalization and ring-opening, granting access to a diverse array of molecular architectures.

Building Blocks for Complex Heterocyclic Systems

The 2-oxoazetidine skeleton is a powerful precursor for the construction of more complex heterocyclic systems. nih.gov The strained four-membered ring can undergo controlled ring-opening and subsequent cyclization reactions to yield larger, more elaborate structures. For instance, the cleavage of the N1-C4 bond can generate a γ-amino acid derivative, which can then be cyclized to form various five- or six-membered heterocycles.

The versatility of 2-oxoazetidines allows for their use in synthesizing a range of heterocyclic compounds. researchgate.net For example, reactions involving the functional groups attached to the β-lactam core can lead to fused heterocyclic systems. The strategic placement of substituents, such as the ethylthio group in 4-Ethylthio-2-oxoazetidine, provides a handle for further chemical manipulation, enabling the construction of thiazole, oxazole, or other sulfur- and nitrogen-containing heterocycles. acgpubs.orgmdpi.com The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine remains a primary method for constructing the azetidinone ring, which can then be elaborated upon. mdpi.com

| Starting Material Class | Reaction Type | Resulting Heterocyclic System | Reference Example |

|---|---|---|---|

| 2-Acetylphenothiazines | Cyclocondensation | Isoxazoles, Pyrazoles, Pyrimidines | researchgate.net |

| Acyl Hydrazones | Oxidative Cyclisation | 1,3,4-Oxadiazoles | beilstein-journals.org |

| Schiff Bases | Cycloaddition with Chloroacetyl Chloride | Substituted Azetidin-2-ones | researchgate.net |

Precursors for Non-Natural Amino Acids and Peptidomimetics

The controlled, regioselective opening of the 2-oxoazetidine ring is a well-established strategy for the synthesis of β-amino acids, a crucial class of non-natural amino acids. google.com Hydrolysis or alcoholysis of the amide bond in compounds like this compound yields the corresponding β-amino ester or acid. The substituents at the C3 and C4 positions of the starting β-lactam dictate the final structure of the amino acid, allowing for the creation of a diverse library of building blocks for peptide synthesis.

These non-natural amino acids are instrumental in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and more defined conformational preferences. cam.ac.uk By incorporating β-amino acids derived from 2-oxoazetidines, researchers can design peptidomimetics with novel architectures and biological activities. researchgate.net For example, replacing a standard α-amino acid with a β-amino acid can alter the peptide backbone, inducing specific secondary structures like helices or turns. nih.gov The use of diverse and unnatural amino acids has been shown to be a powerful tool for exploring the chemical space of enzyme active sites, leading to highly selective substrates. nih.gov

Development of Chiral Azetidinone Auxiliaries and Templates

In asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to produce an excess of one enantiomer of the product. The rigid, planar structure of the 2-oxoazetidine ring makes it an excellent scaffold for this purpose. researchgate.net When a chiral substituent is attached to the azetidinone, it can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered side. birmingham.ac.uk

This principle has been applied to a wide range of chemical transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. Chiral 4-substituted-2-oxoazetidines, for example, can be N-acylated, and the subsequent enolate can react with electrophiles with a high degree of diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved and recovered, having served its purpose of inducing chirality in the product. The development of new chiral auxiliaries based on various scaffolds, including oxazolidinones and azetidinones, is an active area of research aimed at achieving high yields and stereoselectivity in asymmetric synthesis. nih.govresearchgate.net

Polymerization Applications Involving Azetidine (B1206935) Ring Systems

The ring strain inherent in four-membered heterocycles like azetidines makes them suitable monomers for ring-opening polymerization (ROP). rsc.org This process can proceed through either cationic or anionic mechanisms, leading to the formation of polyamines. utwente.nlrsc.org While much of the research has focused on azetidine itself or N-substituted azetidines, the principles are applicable to derivatives like 2-oxoazetidines, although the presence of the carbonyl group significantly alters the electronic properties and reactivity of the ring.

Cationic ring-opening polymerization (CROP) of azetidines typically leads to hyperbranched polymers. utwente.nl More recently, anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has been explored, which can produce branched or linear polymers depending on the reaction conditions and the nature of the sulfonyl group. rsc.orgnsf.gov For 2-oxoazetidine systems, polymerization would involve the cleavage of one of the ring bonds to form a repeating polyamide unit, analogous to the polymerization of β-lactams like caprolactam to form nylon. The specific polymerization behavior would be highly dependent on the substituents on the azetidinone ring and the catalyst system employed. Such polymerizations could lead to novel classes of polyamides with unique properties and functionalities derived from the monomer unit. researchgate.net

| Monomer Class | Polymerization Type | Resulting Polymer Structure | Key Findings |

|---|---|---|---|

| Unsubstituted Azetidine | Cationic ROP (CROP) | Hyperbranched Poly(trimethylenimine) | Polymerization proceeds much like a step-growth process. utwente.nl |

| N-(methanesulfonyl)azetidine | Anionic ROP (AROP) | Branched Polyamide | First reported AROP of an azetidine; branching occurs via chain transfer. rsc.org |

| N-(alkylsulfonyl)azetidines | Anionic ROP (AROP) | Branched or Linear Polyamide | Polymer structure (branched vs. linear) depends on the alkyl sulfonyl substituent. nsf.gov |

| 1,3,3-trimethylazetidine | Cationic ROP (CROP) | Polyamine | Polymerization requires temperatures of 60°C or higher for complete conversion. researchgate.net |

Q & A

Q. Advanced Research Focus

- Dynamic NMR studies : Resolve tautomerism in oxoazetidine derivatives by analyzing temperature-dependent spectral shifts .

- Isotopic labeling : Use - or -labeled precursors to trace ambiguous signals in complex heterocycles .

What analytical methods ensure purity and structural integrity of this compound in multi-step syntheses?

Q. Basic Research Focus

- HPLC monitoring : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to track intermediates, as used in thiazole syntheses .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystallization, as described for pyrimidinone derivatives .

Q. Advanced Research Focus

- Chiral chromatography : Separate enantiomers using amylose-based columns for stereochemically complex analogs .

- Mass spectrometry imaging : Map spatial distribution of impurities in solid-state samples .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Q. Basic Research Focus

- In vitro assays : Screen for antimicrobial or enzyme-inhibitory activity using standardized protocols (e.g., MIC assays for thiazolidinones) .

- Dose-response studies : Use logarithmic concentration gradients to determine IC values, as in pyrimidinone research .

Q. Advanced Research Focus

- Mechanistic studies : Employ surface plasmon resonance (SPR) to quantify binding affinities for target proteins .

- Metabolic stability assays : Use liver microsomes to predict pharmacokinetic profiles of sulfur-containing derivatives .

What safety protocols are critical when handling reactive intermediates in this compound synthesis?

Q. Basic Research Focus

Q. Advanced Research Focus

- Real-time gas monitoring : Deploy HS detectors in large-scale syntheses to prevent workplace hazards .

How can computational tools aid in predicting the reactivity of this compound derivatives?

Q. Advanced Research Focus

- DFT-based reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites in the azetidine ring .

- Molecular docking : Simulate interactions with biological targets (e.g., penicillin-binding proteins) to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.